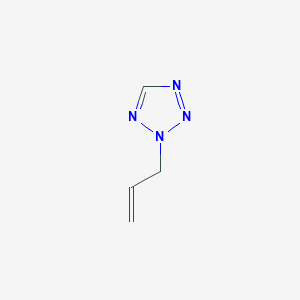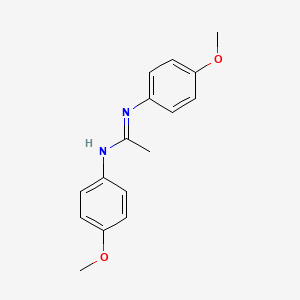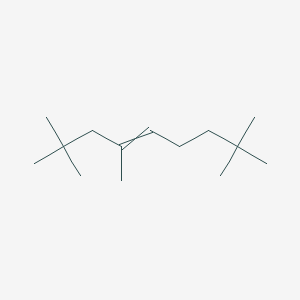
2,2,4,8,8-Pentamethylnon-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,8,8-Pentamethylnon-4-ene is an organic compound with the molecular formula C14H28. It is a hydrocarbon with a nonene backbone, characterized by the presence of five methyl groups attached at the 2, 2, 4, 8, and 8 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,8,8-Pentamethylnon-4-ene typically involves the alkylation of suitable precursors under controlled conditions. One common method is the reaction of 2,2,4,4-tetramethylpentane with a suitable alkylating agent in the presence of a strong base. The reaction conditions often include elevated temperatures and the use of solvents such as hexane or toluene to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction efficiency. The process is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4,8,8-Pentamethylnon-4-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents such as chlorine or bromine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at elevated temperatures and pressures.
Substitution: Chlorine gas under UV light or bromine in the presence of a radical initiator.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,4,8,8-Pentamethylnon-4-ene has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon reactivity and stability.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of lubricants and plasticizers
Wirkmechanismus
The mechanism of action of 2,2,4,8,8-Pentamethylnon-4-ene involves its interaction with molecular targets through hydrophobic interactions. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it may interact with hydrophobic pockets of proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
2,2,4,4,8,8-Hexamethylnonane: Similar structure but fully saturated.
2,2,4,8-Tetramethylnon-4-ene: Lacks one methyl group compared to 2,2,4,8,8-Pentamethylnon-4-ene.
2,2,4,4,8,8-Hexamethyl-3-nonene: Similar structure with a different position of the double bond.
Uniqueness: this compound is unique due to its specific arrangement of methyl groups and the position of the double bond. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
73097-72-0 |
|---|---|
Molekularformel |
C14H28 |
Molekulargewicht |
196.37 g/mol |
IUPAC-Name |
2,2,4,8,8-pentamethylnon-4-ene |
InChI |
InChI=1S/C14H28/c1-12(11-14(5,6)7)9-8-10-13(2,3)4/h9H,8,10-11H2,1-7H3 |
InChI-Schlüssel |
HUWNHPVXICKBLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC(C)(C)C)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)
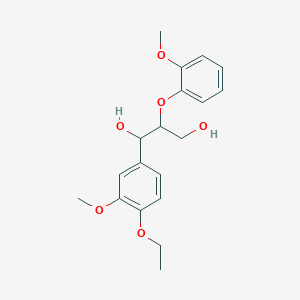
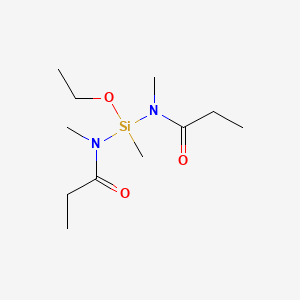
![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
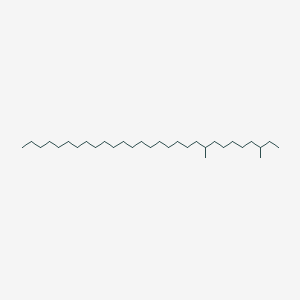
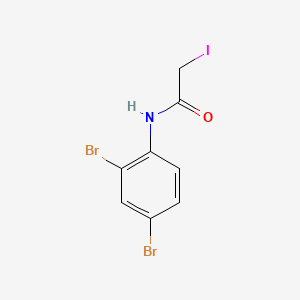
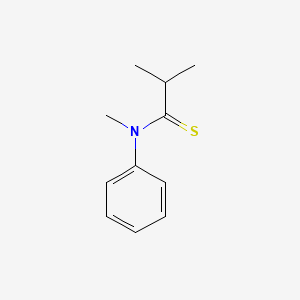

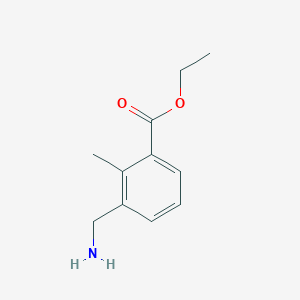
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)
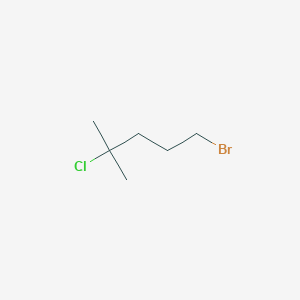
![Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate](/img/structure/B14453884.png)
